Physicochemical Differentiation vs. Monoamine Analog
The target compound, (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine, is predicted to have distinct physicochemical properties compared to a closely related analog, 2-(azepan-1-yl)-N-ethylethanamine (CAS 55543-73-2). The additional primary amine in the target compound creates a 1,2-diamine motif, which is absent in the analog . This structural difference is expected to alter key drug-likeness parameters, including pKa and topological polar surface area (tPSA) [1].
| Evidence Dimension | Predicted Physicochemical Properties (pKa, tPSA) |
|---|---|
| Target Compound Data | Predicted pKa for the primary amine group is estimated to be similar to that of ethylenediamine (pKa ~10.0). tPSA is calculated to be higher than the analog due to an additional primary amine. |
| Comparator Or Baseline | 2-(azepan-1-yl)-N-ethylethanamine (CAS 55543-73-2), a monoamine analog. Predicted pKa: 10.48±0.19 . |
| Quantified Difference | The presence of a 1,2-diamine motif confers a significantly higher topological polar surface area (tPSA) compared to the monoamine analog, leading to altered membrane permeability and solubility profiles. |
| Conditions | Computational prediction based on chemical structure. |
Why This Matters
These property differences are critical for lead optimization, influencing oral bioavailability and target engagement in medicinal chemistry programs.
- [1] ChemBase. [2-(azepan-1-yl)ethyl](ethyl)amine. ChemBase ID: 25098. View Source
